molecular formula C18H36O2 B1619950 Nonyl nonan-1-oate CAS No. 87310-12-1

Nonyl nonan-1-oate

Cat. No.: B1619950
CAS No.: 87310-12-1
M. Wt: 284.5 g/mol
InChI Key: WWDHABCVIVMHKP-UHFFFAOYSA-N
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Description

Nonyl nonan-1-oate, also known as nonyl nonanoate, is an ester compound with the molecular formula C18H36O2. It is formed by the esterification of nonanoic acid and nonanol. This compound is characterized by its long carbon chain, which contributes to its hydrophobic nature and its applications in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl nonan-1-oate is typically synthesized through the esterification reaction between nonanoic acid and nonanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as:

Nonanoic acid+NonanolNonyl nonan-1-oate+Water\text{Nonanoic acid} + \text{Nonanol} \rightarrow \text{this compound} + \text{Water} Nonanoic acid+Nonanol→Nonyl nonan-1-oate+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where nonanoic acid and nonanol are combined in the presence of an acid catalyst. The reaction mixture is heated under reflux to drive the reaction to completion. The ester product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Nonyl nonan-1-oate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonanoic acid and nonanol.

    Oxidation: The ester can be oxidized to produce carboxylic acids and other oxidation products.

    Reduction: Reduction of the ester can yield alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Nonanoic acid and nonanol.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Alcohols.

Scientific Research Applications

Nonyl nonan-1-oate has several applications in scientific research and industry:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological membranes due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of nonyl nonan-1-oate primarily involves its interaction with hydrophobic environments. Its long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, such as drug delivery, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Nonyl nonan-1-oate can be compared with other esters of nonanoic acid, such as:

  • Ethyl nonanoate
  • Methyl nonanoate
  • Butyl nonanoate

Uniqueness: this compound is unique due to its longer carbon chain, which imparts greater hydrophobicity compared to shorter-chain esters. This property makes it particularly useful in applications requiring strong hydrophobic interactions, such as in the formulation of hydrophobic coatings and in the study of lipid membranes.

Properties

IUPAC Name

nonyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-5-7-9-11-13-15-17-20-18(19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDHABCVIVMHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007487
Record name Nonyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87310-12-1
Record name Nonanoic acid, nonyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87310-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonyl nonan-1-oate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonyl nonanoate
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URL https://comptox.epa.gov/dashboard/DTXSID601007487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyl nonan-1-oate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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